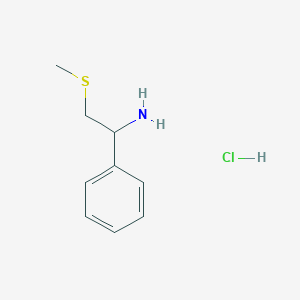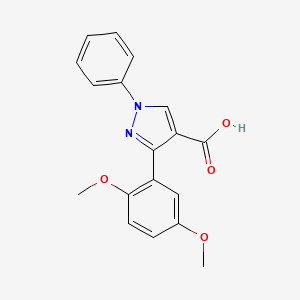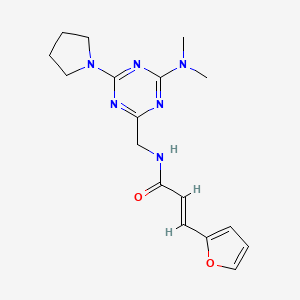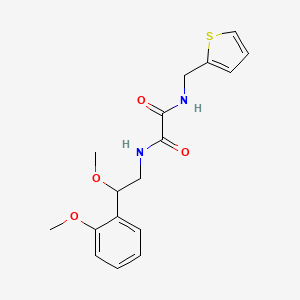
2-Methylsulfanyl-1-phenylethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylsulfanyl-1-phenylethanamine;hydrochloride is a chemical compound with the molecular weight of 235.73 . It is also known as 2-methanesulfonyl-1-phenylethan-1-amine hydrochloride . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Methylsulfanyl-1-phenylethanamine;hydrochloride is 1S/C9H13NO2S.ClH/c1-13(11,12)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
2-Methylsulfanyl-1-phenylethanamine;hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 235.73 .Applications De Recherche Scientifique
Neurotransmitter Research
2-Methylsulfanyl-1-phenylethanamine;hydrochloride: is structurally related to phenethylamines, a class of compounds with various roles in neurotransmitter systems . This compound can be used to study the synthesis, release, and reuptake of neurotransmitters like dopamine and serotonin. It may serve as a reference compound in assays to determine the activity of neurotransmitter-metabolizing enzymes such as monoamine oxidase (MAO).
Development of Antidepressants
Due to its structural similarity to natural neurotransmitters, this chemical could be pivotal in the development of new antidepressants. Researchers can use it to synthesize analogs that might inhibit reuptake or degradation of mood-related neurotransmitters, potentially leading to novel treatments for depression .
Analgesic Drug Design
The phenethylamine backbone is a feature in many analgesic drugs2-Methylsulfanyl-1-phenylethanamine;hydrochloride could be used as a starting point for the design of new analgesics, especially those targeting the opioid receptors or other pain-related biological pathways .
Anti-Addiction Therapies
Given the role of phenethylamines in addiction pathways, this compound might be used in research aimed at understanding addiction mechanisms. It could help in designing receptor antagonists or other molecules that modulate the reward system, offering a potential pathway for anti-addiction therapies .
Cancer Research
Phenethylamine derivatives have been explored for their potential anti-cancer properties2-Methylsulfanyl-1-phenylethanamine;hydrochloride may contribute to this field by serving as a lead compound for the development of new chemotherapeutic agents that target specific cancer cell lines .
Metabolic Disorders Studies
This compound could also be used in studies related to metabolic disorders. Its influence on various receptors and enzymes involved in metabolism makes it a candidate for research into conditions like obesity and diabetes, where modulation of metabolic pathways is crucial .
Chemical Biology Probes
In chemical biology, 2-Methylsulfanyl-1-phenylethanamine;hydrochloride can be utilized to create probes that help in mapping biological pathways. These probes can be designed to bind selectively to enzymes or receptors, allowing researchers to visualize and understand biological processes in real-time .
Material Science
While not directly related to its biological activity, this compound’s chemical structure could inspire the design of organic materials with specific properties, such as conductivity or luminescence. It could be a building block for novel organic semiconductors or photoluminescent materials .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be hazardous . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is structurally similar to phenethylamine , which is known to interact with several targets including Primary amine oxidase and Trypsin-1 and Trypsin-2 . These targets play crucial roles in various biological processes.
Mode of Action
Based on its structural similarity to phenethylamine , it may interact with its targets in a similar manner. Phenethylamine is known to interact with its targets, leading to various physiological effects .
Biochemical Pathways
Phenethylamines, in general, are known to be involved in various biochemical pathways .
Result of Action
Phenethylamines are known to have various physiological effects .
Propriétés
IUPAC Name |
2-methylsulfanyl-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-11-7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYACXKDMSKLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(benzhydrylamino)-2-oxoethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2871741.png)
![4-(3-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2871742.png)

![2,8-Di-tert-butyl 2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B2871744.png)
![5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2871745.png)
![N-Methyl-2-(3-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2871747.png)

![5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2871750.png)


![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide](/img/structure/B2871755.png)


![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2871758.png)